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Compound of Interest |

Compound Name: 4-(2-Oxopropyl)benzoic acid

CAS No.: 15482-54-9

Cat. No.: 5093901

. J

4-(2-Oxopropyl)benzoic acid, a seemingly unassuming molecule, represents a class of
bifunctional reagents that are of significant interest to researchers in synthetic chemistry and
drug discovery. Its structure, which incorporates both a carboxylic acid and a ketone functional
group, offers two distinct points for chemical modification. This duality allows for the strategic
construction of more complex molecules, making it a valuable building block for creating
libraries of compounds for screening or for the targeted synthesis of pharmaceutical
intermediates. This guide provides a senior-level overview of its chemical identity, properties,
synthesis, and strategic applications, grounded in established chemical principles.

The compound is most precisely identified by its IUPAC name, 4-(2-oxopropyl)benzoic acid.
[1] However, in literature and commercial catalogs, it is frequently referred to by several
synonyms. Understanding this nomenclature is the first step in effectively searching for and
utilizing this reagent.
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Identifier Value

IUPAC Name 4-(2-oxopropyl)benzoic acid

p-Acetonylbenzoic acid, 4-Acetonylbenzoic acid,

Common Synonyms
(4-CARBOXYPHENYL)ACETONE

CAS Number 15482-54-9

Molecular Formula C10H1003

Molecular Weight 178.18 g/mol

Canonical SMILES CC(=0)CC1=CC=C(C=C1)C(=0)0
InChlKey FLZUYXUBDVKWPO-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is critical for its application in experimental
work. The physical characteristics dictate handling and reaction conditions, while the
spectroscopic profile provides the means for quality control and reaction monitoring.

Core Properties

The properties of 4-(2-oxopropyl)benzoic acid are a direct reflection of its constituent
functional groups. The carboxylic acid moiety imparts acidity and the potential for hydrogen
bonding, leading to a relatively high melting point and solubility in basic aqueous solutions.
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Property Value Significance

) ) ) Indicates a stable crystalline
Physical State Yellow to white solid.[2]
structure at room temperature.

A sharp melting point suggests

high purity. This temperature is
Melting Point 156-157 °C[2] important for thermal stability

assessments during reaction

planning.

This predicted partition

coefficient suggests moderate
XLogP3 1.4[1] lipophilicity, indicating a

balance between aqueous and

organic solvent solubility.

Highlights the need to protect

) against moisture and potential
Sealed in dry, Store at 4to 8 ] ) )
Storage “Cp7] degradation over time, likely
' due to the reactivity of the

functional groups.

Spectroscopic Fingerprint for Verification

Confirming the identity and purity of 4-(2-oxopropyl)benzoic acid relies on standard analytical
techniques. The expected spectroscopic data are as follows:

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic
signals: a singlet for the methyl protons (CHs) around & 2.2 ppm, a singlet for the methylene
protons (CH2) adjacent to the ketone and aromatic ring around & 3.7 ppm, and two sets of
doublets in the aromatic region (6 7.3-8.1 ppm) typical of a 1,4-disubstituted benzene ring. A
very broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is
exchangeable with D20.

e 13C NMR Spectroscopy: The carbon spectrum would be distinguished by signals for the
carbonyl carbon of the ketone (~206 ppm), the carbonyl carbon of the carboxylic acid (~167
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ppm), and distinct signals for the methyl, methylene, and the six aromatic carbons (four of
which would be unique due to symmetry).[1]

« Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the two key
functional groups. A very broad absorption band is expected from approximately 2500 to
3300 cm~1, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic
acid.[3][4] A sharp, strong C=0 stretching band for the carboxylic acid will appear around
1700 cm~1, while a second C=0 stretch for the ketone will be present nearby, typically at a
slightly higher wavenumber.[1][3]

Synthesis and Chemical Reactivity: A Tale of Two
Moieties

The synthetic utility of 4-(2-oxopropyl)benzoic acid stems from its bifunctional nature. It can
be prepared from more common starting materials and subsequently used in a wide array of
chemical transformations.

Plausible Synthetic Workflow

While multiple synthetic routes are conceivable, a robust and scalable approach can be
adapted from established methodologies for creating [3-keto esters, such as the Claisen
condensation. A logical synthesis starting from the readily available 4-acetylbenzoic acid is
outlined below. This method provides a clear, controllable pathway to the target molecule.
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Step 1: Diketone Formation (Claisen Condensation)

4-Acetylbenzoic Acid Dimethyl Oxalate [Sodium Methoxide in MethanoD

Reacts with Reacts with

Step 2: Hydrolysis & Decarboxylation

v Base Catalys|
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(Final Product)
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Caption: Proposed synthesis of 4-(2-oxopropyl)benzoic acid from 4-acetylbenzoic acid.

Reactivity and Strategic Use

The true value of 4-(2-oxopropyl)benzoic acid lies in the differential reactivity of its two
functional groups, which can be addressed sequentially or simultaneously.

o Carboxylic Acid Reactions: The -COOH group is a primary site for modification. It can be
readily converted into esters, amides, or acid chlorides.[5] This is fundamental in drug
development for creating prodrugs, improving solubility, or linking the molecule to other
scaffolds. For instance, esterification with various alcohols can generate a library of
derivatives for structure-activity relationship (SAR) studies.[6]

o Ketone Reactions: The ketone moiety offers a different set of synthetic handles. It can be
reduced to a secondary alcohol, converted to an amine via reductive amination, or used in
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condensation reactions (e.g., aldol or Knoevenagel) to build more complex carbon skeletons.

This dual reactivity makes it a superior intermediate compared to simpler benzoic acids or
acetophenones, as it provides a pre-installed, versatile three-carbon side chain that can be
elaborated upon after initial modifications at the acid site.

Applications in Drug Discovery and Medicinal
Chemistry

While not a final drug product itself, 4-(2-oxopropyl)benzoic acid serves as an important
scaffold and intermediate in the synthesis of novel chemical entities.[7][8] Its utility can be
understood through its role as a versatile building block.

Role as a Bifunctional Scaffold

In medicinal chemistry, the goal is often to synthesize molecules that can interact with
biological targets. 4-(2-oxopropyl)benzoic acid provides a rigid phenyl ring for core
recognition, attached to two functional groups that can be used to probe different regions of a
binding pocket or to attach solubility-enhancing groups.

A key example of a related structure's application is seen in the development of hypoglycemic
agents. Prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid were designed to inhibit hepatic
gluconeogenesis.[9][10] This demonstrates that the 4-(oxo-alkyl)benzoic acid scaffold is
biologically relevant. Researchers could use p-acetonylbenzoic acid to create analogues of
such compounds, where the less sterically hindered ketone might offer different metabolic
stability or binding kinetics.
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Ester Formation
/ (Prodrug/Solubility)

Amide Formation
(Linker to Peptide/Scaffold)
— |

Pathway B: Ketone Modification
\_ Ketone Moiety ) S

/
Reductive Amination
(Basic Center/Salt Formation)

Reduction to Alcohol
(H-bond Donor)

/4-(2-Oxopr0pyl)benzoic Acid\ -

Carboxylic Acid Moiety

Click to download full resolution via product page
Caption: Strategic derivatization pathways for 4-(2-oxopropyl)benzoic acid in drug discovery.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating clear steps and
rationale for their execution.

Protocol 1: Synthesis of 4-(2-Oxopropyl)benzoic Acid

This protocol is adapted from a validated procedure for a related transformation and represents
a reliable method for laboratory-scale synthesis.[11]

Objective: To synthesize 4-(2-oxopropyl)benzoic acid from 4-acetylbenzoic acid.

Materials:
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4-Acetylbenzoic acid

Dimethyl oxalate

Sodium metal

Anhydrous Methanol

Hydrochloric acid (1M and concentrated)

Toluene

Petroleum ether

Procedure:

o Catalyst Preparation (Sodium Methoxide): In a flame-dried, three-neck round-bottom flask
equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (2
equivalents) to anhydrous methanol (sufficient volume) under a nitrogen atmosphere. Allow
the reaction to proceed until all sodium has dissolved to form sodium methoxide.

o Causality: Sodium methoxide is a strong base required to deprotonate the methyl group of
4-acetylbenzoic acid, initiating the Claisen condensation. In-situ preparation ensures an
anhydrous, highly active catalyst.

Condensation Reaction: To the freshly prepared sodium methoxide solution, add dimethyl
oxalate (1.1 equivalents). Heat the mixture to 60 °C. Add 4-acetylbenzoic acid (1 equivalent)
portion-wise while stirring. Maintain the reaction at 40 °C overnight.

o Causality: The enolate of 4-acetylbenzoic acid attacks the electrophilic carbonyl of
dimethyl oxalate. The overnight reaction at a mild temperature ensures complete formation
of the diketone intermediate.

Intermediate Isolation: A precipitate of the sodium salt of the diketone intermediate will form.
Cool the reaction mixture, filter the precipitate, and wash it with petroleum ether and toluene
to remove unreacted starting materials.
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o Self-Validation: The formation of a solid precipitate is a key indicator that the first step was
successful.

o Hydrolysis and Decarboxylation: Transfer the precipitate to a new flask. Add 1M HCI and stir
vigorously for 1 hour. This will protonate the intermediate. Then, add a small amount of
concentrated HCI and heat the mixture to reflux for 4-6 hours.

o Causality: The acidic conditions first hydrolyze the methyl ester and then promote the
decarboxylation of the resulting 3-keto acid, which is unstable upon heating, yielding the
final product.

e Product Isolation and Purification: Cool the reaction mixture to room temperature. The
product, 4-(2-oxopropyl)benzoic acid, should precipitate out of the aqueous solution. Filter
the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate
solvent (e.g., ethanol/water) to obtain the pure product.

o Self-Validation: Purity can be confirmed by a sharp melting point (156-157 °C) and
spectroscopic analysis (NMR, IR) matching the expected data.

Protocol 2: Methyl Esterification of 4-(2-
Oxopropyl)benzoic Acid

Objective: To demonstrate the selective derivatization of the carboxylic acid moiety.
Materials:

* 4-(2-Oxopropyl)benzoic acid

Anhydrous Methanol

Sulfuric acid (concentrated)

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate
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Procedure:

e Reaction Setup: Dissolve 4-(2-oxopropyl)benzoic acid (1 equivalent) in anhydrous
methanol in a round-bottom flask.

o Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated
sulfuric acid (e.g., 2-3 drops).

o Causality: Sulfuric acid acts as a catalyst for Fischer esterification, protonating the
carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to
attack by methanol.

o Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Self-Validation: The disappearance of the starting material spot and the appearance of a
new, less polar product spot on the TLC plate indicates a successful reaction.

o Workup: Cool the mixture and remove the excess methanol using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to
neutralize the acid catalyst, followed by a brine wash.

« |solation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude methyl 4-(2-oxopropyl)benzoate.[12] Purify further
by column chromatography if necessary.

Conclusion

4-(2-Oxopropyl)benzoic acid is a highly valuable, yet under-utilized, bifunctional building
block for synthetic and medicinal chemistry. Its well-defined structure provides two distinct and
orthogonal reactive sites—the carboxylic acid and the ketone—which can be selectively
manipulated to construct a diverse range of complex molecules. For researchers and drug
development professionals, this compound offers a strategic starting point for generating novel
molecular architectures, creating prodrugs, and performing detailed structure-activity
relationship studies. The reliable synthetic pathways and predictable reactivity profile make it
an authoritative and trustworthy tool for advancing modern chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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